molecular formula C11H10N4O2 B8723575 4-Nitrobenzyl(2-pyrimidinyl)amine

4-Nitrobenzyl(2-pyrimidinyl)amine

Cat. No.: B8723575
M. Wt: 230.22 g/mol
InChI Key: ZUYLAIBQWHNNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrobenzyl(2-pyrimidinyl)amine is a chemical compound featuring a pyrimidine ring—a key heterocyclic structure in medicinal chemistry—linked to a 4-nitrobenzyl group via an amine bridge. This structure is closely related to other nitrobenzyl-pyrimidine derivatives, such as 5-(4-Nitrobenzyl)-2,4-pyrimidinediamine, which is a known chemical entity . Compounds within this structural class are frequently explored as valuable intermediates in organic synthesis and pharmaceutical research . The core pyrimidine scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological activities . The presence of the 4-nitrobenzyl moiety is significant, as this group can act as a key synthetic handle. In related chemical contexts, the nitro group on the benzyl ring is noted for its strong electron-withdrawing and conjugation effects, which can influence the crystal structure, intermolecular interactions, and overall properties of a molecule . Furthermore, the nitro group can be readily reduced to an amine, enabling further functionalization and diversification of the compound to create libraries of molecules for biological screening . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C11H10N4O2/c16-15(17)10-4-2-9(3-5-10)8-14-11-12-6-1-7-13-11/h1-7H,8H2,(H,12,13,14)

InChI Key

ZUYLAIBQWHNNGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for N Benzyl 2 Pyrimidinyl Amine Construction

Retrosynthetic Disconnection Analysis of 4-Nitrobenzyl(2-pyrimidinyl)amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, two primary disconnection strategies are evident:

C-N Bond Disconnection: The most direct approach involves the disconnection of the carbon-nitrogen bond between the 4-nitrobenzyl group and the 2-aminopyrimidine (B69317) ring. This leads to two key precursors: 2-aminopyrimidine and a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide). This strategy points towards a forward synthesis involving a nucleophilic substitution or, more efficiently, a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.

Pyrimidine (B1678525) Ring Disconnection: A more fundamental approach involves the disconnection of the pyrimidine ring itself. This breaks the heterocycle into simpler acyclic fragments. A common disconnection for a 2-aminopyrimidine ring is to break it down into a 1,3-dicarbonyl compound (or a synthetic equivalent) and guanidine (B92328). The 4-nitrobenzyl group could be introduced either before or after the cyclization reaction.

Approaches to Pyrimidine Amine Ring Systems

The synthesis of the pyrimidine ring is a well-established area of heterocyclic chemistry, with numerous methods available. mdpi.com

Cyclocondensation reactions are a cornerstone for the de novo synthesis of pyrimidine rings, typically involving the reaction of a three-carbon unit with an amidine derivative. nih.gov

A classic and versatile method for synthesizing 2-aminopyrimidines is the reaction of chalcones (1,3-diaryl-α,β-unsaturated ketones) with guanidine hydrochloride in the presence of a base. derpharmachemica.comjocpr.com The reaction proceeds via a Michael addition of guanidine to the enone system, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. derpharmachemica.com The use of appropriately substituted chalcones allows for the preparation of a diverse range of 2-aminopyrimidines. jocpr.comresearchgate.net For the synthesis of the target compound, a chalcone (B49325) bearing a phenyl group at the 3-position and a suitable leaving group or precursor for the 4-nitrobenzylamine (B181301) moiety would be required, followed by subsequent functionalization.

The general mechanism involves the initial formation of a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the final pyrimidine product. jocpr.com Studies have shown that reaction times can be significantly reduced and yields improved by using UV irradiation instead of conventional heating. derpharmachemica.com

Table 1: Comparison of Conventional vs. UV-Irradiation Method for Pyrimidine Synthesis from Chalcones

Method Reaction Time Yield (%)
Conventional (Reflux) 90-150 min 18-51
UV-Irradiation 4-5 min 40-88

Data synthesized from research findings. derpharmachemica.com

While less common, cyclic ketene-N,O-acetals can serve as precursors for pyrimidine synthesis. More relevantly, ketene (B1206846) hemiaminals have been developed as stable reagents for the synthesis of 2-aminopyridine (B139424) derivatives, a related class of compounds. nih.gov A three-component reaction involving ketones, arylacetylenes, and guanidine, catalyzed by a strong base like potassium tert-butoxide in DMSO, can also lead to 2-aminopyrimidines in good yields. nih.gov The reaction of acylethynylpyrroles with guanidine nitrate (B79036) under basic conditions (KOH/DMSO) is an efficient method for producing pyrrole-aminopyrimidine ensembles, highlighting a similar cyclocondensation approach with alkynones. mdpi.com

The acid-catalyzed cyclocondensation of 1,3-diamines with formaldehyde (B43269) is a known method for the synthesis of hexahydropyrimidines (saturated pyrimidine rings). growingscience.com To obtain the aromatic 2-aminopyrimidine core required for the target molecule, a subsequent oxidation step would be necessary. This multi-step process makes this route less direct compared to other cyclocondensation methods that directly yield the aromatic ring.

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, providing a powerful and versatile method for coupling amines with aryl or heteroaryl halides. wikipedia.orgyoutube.com This reaction is exceptionally well-suited for the synthesis of this compound from 2-halopyrimidines (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) and 4-nitrobenzylamine. nih.govacs.org

The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. libretexts.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as Xantphos, BINAP, and various Buchwald ligands (e.g., XPhos, SPhos) demonstrating high efficacy. wikipedia.orgyoutube.commdpi.com A base, most commonly a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu), is required to facilitate the reaction. mdpi.comresearchgate.net

This methodology has been successfully applied to the synthesis of various N-arylpyrimidin-2-amines in moderate to good yields. mdpi.comresearchgate.net Nickel-based catalysts have also been developed as a more economical alternative to palladium for these types of couplings, successfully catalyzing the amination of pyrimidin-2-yl tosylates. nwnu.edu.cn

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Halopyrimidines

Aryl Halide Amine Catalyst/Ligand Base Solvent Yield (%)
2-Chloropyrimidine Benzylamine (B48309) Pd₂(dba)₃ / Xantphos NaOt-Bu Toluene (B28343) 65-85
2-Bromopyrimidine Aniline (B41778) Pd(OAc)₂ / BINAP Cs₂CO₃ Toluene 70-90
2-Chloropyrimidine Morpholine (NHC)Pd(allyl)Cl LHMDS Dioxane ~90
Pyrimidin-2-yl Tosylate Indole Ni(dppp)Cl₂ K₃PO₄ Toluene 75-85

This table is a synthesized representation of typical conditions and yields reported in the literature. mdpi.comnwnu.edu.cnrsc.org

The robustness and high functional group tolerance of the Buchwald-Hartwig amination make it a highly attractive and direct strategy for the final step in the synthesis of this compound and its derivatives. wikipedia.org

Ring-Opening Reactions of Precursor Heterocycles

The construction of the N-benzyl-2-pyrimidinyl amine framework can be approached through the ring-opening of suitable precursor heterocycles. A historical yet relevant method involves the Zincke reaction, where pyridinium (B92312) salts, upon treatment with amines, undergo ring opening to form 5-amino-2,4-pentadienals, known as Zincke aldehydes. acs.org While not a direct route to pyrimidines, this principle of ring-opening and subsequent recyclization can be adapted. For instance, pyridinium salts with tethered nitrogen nucleophiles can undergo intramolecular cyclization and ring-opening to form new heterocyclic systems. acs.org

In a more direct approach, ring transformations of pyrimidine derivatives themselves can be utilized. For example, N-alkylpyrimidinium salts react with nucleophiles like hydrazine, leading to ring contraction and the formation of pyrazoles. wur.nl This reactivity highlights the susceptibility of the pyrimidine ring to nucleophilic attack, particularly when a nitrogen atom is quaternized, which enhances the ring's electrophilicity. wur.nl Such transformations, while sometimes requiring drastic conditions with weak nucleophiles, can proceed under milder conditions with strong nucleophiles like the amide ion. wur.nl These principles suggest that a carefully designed precursor, perhaps a pyrimidinium salt, could undergo a ring-opening and subsequent rearrangement or recyclization in the presence of a suitable amine to form the desired N-substituted 2-aminopyrimidine structure.

Oxidative Annulation Strategies for Aromatic Pyrimidines

Oxidative annulation presents a powerful and often more direct strategy for constructing the pyrimidine core. These methods typically involve the formation of multiple carbon-nitrogen and carbon-carbon bonds in a single, efficient step from readily available starting materials.

One notable approach is the copper-catalyzed [3 + 2 + 1] annulation of amidines, ketones, and a one-carbon donor like N,N-dimethylaminoethanol (DMEA). organic-chemistry.org This method is advantageous for its use of an eco-friendly one-carbon source and demonstrates broad functional group tolerance, producing pyrimidines in moderate to high yields. organic-chemistry.org The reaction proceeds through the oxidation of DMEA to form an iminium species, which then reacts with the amidine and ketone. organic-chemistry.org

Another strategy involves the iodine-catalyzed aerobic oxidative domino annulation. researchgate.net For instance, the reaction of methyl N-heteroarenes with 6-aminopyrimidine-2,4-dione and pyrazol-5-amine can yield dipyrimidine-fused pyridines. researchgate.net A more general and transition-metal-free approach is the oxidative [3 + 2 + 1] annulation of aldehydes, 5-aminopyrazoles, and nitriles using an iodine/oxygen system, which provides access to pyrazolo[3,4-d]pyrimidines. researchgate.net

Furthermore, copper-catalyzed [3 + 3] annulation reactions of amidines with saturated ketones offer a pathway to pyrimidines through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. acs.org This functionalizes the β-C(sp³)–H bond of the ketone. acs.org A similar [3 + 3] annulation can be achieved between amidines and α,β-unsaturated ketones, followed by a visible-light-enabled photo-oxidation to form the pyrimidine ring, avoiding the need for transition metal catalysts for the dehydrogenation step. researchgate.net

These oxidative annulation methods provide versatile and efficient routes to a wide array of substituted pyrimidines, which can then be further functionalized to yield the target compound.

Introduction of the 4-Nitrobenzyl Substituent

Once the 2-aminopyrimidine core is established, the next critical step is the introduction of the 4-nitrobenzyl group. This is typically achieved through reactions that form a new carbon-nitrogen bond.

Alkylation Reactions Employing 4-Nitrobenzyl Halides (e.g., 4-Nitrobenzyl Bromide)

A common and effective method for introducing the 4-nitrobenzyl group is through the alkylation of a 2-aminopyrimidine precursor with a 4-nitrobenzyl halide, most notably 4-nitrobenzyl bromide. This reaction is a classic example of nucleophilic substitution, where the amino group of the pyrimidine acts as the nucleophile, displacing the halide from the benzylic carbon.

The reaction of 2-aminopyridine with p-nitrobenzyl bromide in dry acetone (B3395972) under reflux conditions has been shown to produce 2-amino-1-(4-nitrobenzyl)pyridinium bromide. researchgate.net A similar principle can be applied to 2-aminopyrimidine. The reactivity of benzyl (B1604629) halides in such alkylations is well-established. For instance, the copper-catalyzed C-alkylation of nitroalkanes with benzyl bromides proceeds efficiently. nih.gov While this reaction focuses on C-alkylation, it underscores the reactivity of benzyl bromides as alkylating agents.

It is important to note that the reaction between a nucleophilic amino group and a phenacyl bromide (a related α-haloketone) can proceed via either condensation or an SN2 alkylation pathway, with the SN2 reaction being favored in basic conditions. nih.gov This suggests that the use of a base would be beneficial in the alkylation of 2-aminopyrimidine with 4-nitrobenzyl bromide to facilitate the reaction and neutralize the resulting hydrobromic acid.

The synthesis of 2-nitrobenzyl bromide itself can be achieved by reacting o-nitrotoluene with hydrogen bromide and hydrogen peroxide in the presence of a catalyst. google.com A similar process would be applicable for the para-isomer.

Nucleophilic Substitution at the Nitrogen Center

This subsection essentially describes the same chemical transformation as the previous one but from the perspective of the pyrimidine nitrogen. The nitrogen atom of the 2-aminopyrimidine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-nitrobenzyl halide.

The success of this nucleophilic substitution is dependent on the nucleophilicity of the amine and the electrophilicity of the alkylating agent. The presence of the electron-withdrawing nitro group on the benzyl ring can influence the reaction. While the nitro group is deactivating for electrophilic aromatic substitution, it can activate the benzylic position towards nucleophilic attack in certain contexts, such as in SRN1 reactions. nih.gov

In the context of N-alkylation of 2-benzylthiopyrimidines, nucleophilic substitution on a nitrogen atom in a basic medium is a standard procedure. researchgate.net The synthesis of various amines via nucleophilic substitution is a fundamental process in organic chemistry, though it can sometimes be complicated by over-alkylation, leading to quaternary ammonium (B1175870) salts. libretexts.org

Direct Reductive Alkylation of Amine Precursors with Nitrobenzaldehydes

Direct reductive alkylation, also known as reductive amination, offers a one-pot alternative to the two-step process of forming an imine or enamine followed by reduction. This method involves the reaction of an amine precursor (2-aminopyrimidine) with an aldehyde (4-nitrobenzaldehyde) in the presence of a reducing agent.

This approach has been successfully employed for the synthesis of N-monosubstituted 2-aminopyrimidines by refluxing 2-aminopyrimidine and an aldehyde in formic acid. researchgate.net Formic acid serves as both a catalyst for imine formation and the reducing agent. Another efficient system for reductive amination is the use of sodium borohydride (B1222165) in 2,2,2-trifluoroethanol, which is a catalyst-free, one-pot method. organic-chemistry.org Sodium triacetoxyborohydride (B8407120) is also a widely used mild and selective reducing agent for this purpose. organic-chemistry.org

A significant advantage of this method is the possibility of simultaneous reduction of other functional groups. For instance, reductive amination of nitrobenzaldehydes has been used to produce dialkylaminomethylanilines in a single step, where both the formyl and nitro groups are reduced. arkat-usa.org However, for the synthesis of this compound, selective reduction of the imine in the presence of the nitro group is desired. The choice of reducing agent is therefore critical. Sodium cyanoborohydride is a suitable choice for such selective reductions and has been used in the reductive alkylation of proteins with N-acylated amino sugars containing a nitro group. nih.gov

Synthesis Optimization and Reaction Efficiency

Optimizing the synthesis of this compound involves maximizing the yield and purity of the product while minimizing reaction times and the use of hazardous reagents. Several factors can be fine-tuned to enhance reaction efficiency.

For oxidative annulation strategies, optimization often involves screening different catalysts, bases, solvents, and reaction temperatures. For example, in the copper-catalyzed [3 + 2 + 1] annulation, CuBr₂ as the catalyst, K₂CO₃ as the base, and diethylene glycol dimethyl ether (DGDE) as the solvent at 120°C were found to be optimal. organic-chemistry.org

In alkylation reactions , the choice of solvent and base is crucial. Aprotic polar solvents like DMF or DMSO can facilitate SN2 reactions. The use of a non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, is important to prevent competition with the aminopyrimidine nucleophile. Reaction temperature and time are also key parameters to be optimized to ensure complete reaction while minimizing side product formation.

Below is a table summarizing various synthetic parameters and their potential impact on the synthesis of the target compound.

Synthetic StepParameter to OptimizePotential Impact on Efficiency
Oxidative Annulation Catalyst, Base, Solvent, TemperatureCan significantly improve yield and reduce reaction time. organic-chemistry.org
Alkylation Solvent, Base, Temperature, TimeAffects reaction rate, yield, and selectivity (N- vs. O-alkylation). nih.gov
Reductive Amination Reducing Agent, Solvent, pH, CatalystDetermines selectivity (imine vs. nitro reduction), reaction rate, and yield. researchgate.netorganic-chemistry.orgnih.gov
General Reaction Concentration, Purification MethodImpacts throughput, purity, and overall process efficiency.

Comparative Analysis of Conventional vs. Greener Synthetic Pathways

The synthesis of N-benzyl-2-pyrimidinyl amines has traditionally relied on conventional methods that often involve high temperatures, prolonged reaction times, and the use of volatile organic solvents. A typical conventional approach is the nucleophilic aromatic substitution (SNAr) reaction, where 2-halopyrimidine is reacted with a benzylamine derivative. This is often carried out by refluxing the reactants in an organic solvent like ethanol (B145695) or dimethylformamide (DMF) for several hours. ijcrcps.comajol.info While effective, these methods present several drawbacks from an environmental and efficiency standpoint, including significant energy consumption and the generation of solvent waste. researchgate.net

In response to these limitations, greener synthetic pathways have been developed, emphasizing sustainability, efficiency, and milder reaction conditions. These modern techniques include microwave-assisted synthesis, the use of eco-friendly solvents, and solvent-free reactions. ijcrcps.comnih.gov For instance, the synthesis of Schiff bases analogous to the pyrimidine amine structure has been shown to be far more efficient under greener conditions. One study demonstrated that while the conventional method of refluxing in ethanol yielded 54.4% of the product, conducting the reaction at ambient temperature in ethanol or an ethanol-water mixture increased the yield to 86.3% and 95.6%, respectively, with a significantly shorter reaction time. ijcrcps.com

Multicomponent reactions (MCRs), such as the Biginelli reaction, represent another cornerstone of green chemistry, allowing the synthesis of complex pyrimidine derivatives in a single step from simple precursors. researchgate.netresearchgate.net These reactions are atom-economical and often proceed under milder conditions than traditional multi-step syntheses. The comparison highlights a clear trend towards methods that are not only more environmentally benign but also offer superior yields and efficiency. nih.govresearchgate.net

Table 1: Comparison of Conventional and Greener Synthetic Approaches for N-Arylamine Derivatives

Method Typical Conditions Reaction Time Yield Green Chemistry Principles Source(s)
Conventional Reflux in Ethanol Several hours ~54% - ijcrcps.com
Greener (Ambient Temp) Ethanol, Room Temp 1 hour ~86% Reduced energy consumption ijcrcps.com
Greener (Aqueous System) Ethanol-Water (1:1), Room Temp 1 hour ~96% Use of benign solvent (water) ijcrcps.com
Microwave-Assisted Solvent or Solvent-free, MW Irradiation Minutes to < 1 hour Often >80-90% Drastically reduced reaction time, energy efficiency nih.gov
Multicomponent Reaction One-pot, often catalyzed, solvent-free or green solvent Varies (often short) High Atom economy, reduced waste, procedural simplicity researchgate.netresearchgate.net

Influence of Reaction Conditions (Solvent, Temperature, Concentration) on Yield and Selectivity

The yield and selectivity in the synthesis of N-benzyl-2-pyrimidinyl amines are profoundly influenced by reaction conditions such as the choice of solvent, temperature, and reactant concentrations. The solvent plays a critical role in solubilizing reactants, stabilizing transition states, and influencing reaction rates.

Solvent Effects: The polarity of the solvent can significantly impact the reaction outcome. In SNAr reactions for the amination of chloro-heterocycles, polar solvents are often preferred as they can stabilize the polar transition state. A study comparing various solvents found that water, methanol (B129727) (MeOH), and ethanol (EtOH) provided the highest product yields. acs.org Specifically, water was identified as an excellent medium, promoting a high reaction rate. acs.org However, in some cases, less polar solvents may be necessary to improve the solubility of starting materials. For example, in a Buchwald-Hartwig coupling, changing the solvent from toluene to dioxane was crucial for solubilizing the starting material and enabling the reaction to proceed. rsc.org The choice of solvent can also introduce side reactions; for instance, using methanol as a solvent can sometimes lead to solvolysis byproducts. acs.org

Temperature: Reaction temperature is a key parameter for controlling the rate of reaction. Increasing the temperature generally accelerates the reaction. In the amination of a pyrrolopyrimidine, raising the temperature from 60 °C to 80 °C significantly increased the initial reaction rate, allowing all reactions to reach full conversion within 6 hours. acs.org However, higher temperatures are not always beneficial. In some enantioselective reactions, room temperature was found to be optimal for achieving high enantioselectivity and synthetically useful yields, as elevated temperatures could lead to uncatalyzed background reactions and reduced selectivity. nih.gov

Concentration and Stoichiometry: The concentration of reactants and the amount of catalyst or base can also be determining factors. In acid-catalyzed aminations, the amount of acid is critical; while a catalytic amount may be sufficient, increasing the acid equivalent can lead to a faster onset of the reaction. acs.org Similarly, in base-mediated reactions, the choice and amount of base can dictate the reaction's success. The concentration of the nucleophile (the benzylamine) is also important, with an excess often used to drive the reaction to completion. nih.gov

Table 2: Effect of Reaction Conditions on Amination Yield and Rate

Substrate System Solvent Temperature (°C) Observation Source(s)
Chloropyrrolopyrimidine + Aniline Water 60 Highest reaction rate acs.org
Chloropyrrolopyrimidine + Aniline Methanol 60 Good yield, but 5% solvolysis after 22h acs.org
Chloropyrrolopyrimidine + Aniline 2-Propanol 60 Slower rate than water, but good for lipophilic compounds acs.org
Thienopyrimidine + para-toluidine Toluene - Poor solubility, no reaction rsc.org
Thienopyrimidine + para-toluidine Dioxane - Improved solubility, 4% yield rsc.org
Aldimine + Phenol Dichloromethane Room Temp 38% yield nih.gov
Aldimine + Phenol 1,2-dichloroethane (DCE) Room Temp 53% yield, 94% enantiomeric excess nih.gov
Chloropyrrolopyrimidine + Aniline Water 80 Faster onset than at 60 °C, full conversion in 6h acs.org

Catalyst Screening and Ligand Effects in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful and versatile methods for forming the C-N bond in N-aryl and N-heteroaryl amines, including N-benzyl-2-pyrimidinyl amine. nih.gov The success of these reactions is highly dependent on the catalytic system, which consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, a supporting ligand. nih.govrsc.org

The ligand stabilizes the palladium center and modulates its reactivity. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of Buchwald-Hartwig amination to include a wide variety of amines and aryl halides. nih.govacs.org Ligand choice can dramatically affect yield, reaction rate, and even the type of product formed. For example, in an attempt to synthesize a functionalized aminothienopyrimidine, the use of the RuPhos ligand led to the desired product, whereas switching to the SPhos ligand primarily resulted in an undesired dehalogenation of the starting material. rsc.org

The steric and electronic properties of ligands are key to their function. Bulky ligands facilitate the crucial reductive elimination step, which forms the C-N bond and regenerates the catalyst. acs.org Ligands such as BrettPhos and RuPhos have different steric profiles that can change the rate-limiting step of the catalytic cycle. For the Pd-BrettPhos system, oxidative addition is often rate-limiting, while for the Pd-RuPhos system, it is reductive elimination. acs.org This understanding allows for the rational selection of a ligand to overcome specific challenges, such as coupling sterically hindered amines or unreactive aryl chlorides. acs.org

Screening of various combinations of palladium sources, ligands, bases (e.g., K₃PO₄, Cs₂CO₃), and solvents is a common strategy to identify optimal conditions for a specific transformation. nih.gov Such screening efforts have shown that combinations like Pd(OAc)₂ with XantPhos can be superior for large-scale synthesis, providing high yields and minimizing side reactions like epimerization. nih.gov

Table 3: Representative Ligand Screening in Pd-Catalyzed Amination Reactions

Palladium Source Ligand Base Solvent Substrates Outcome Source(s)
Pd₂(dba)₃ RuPhos NaOtBu Toluene 6-chlorothienopyrimidine + p-toluidine Formation of desired product rsc.org
Pd₂(dba)₃ SPhos NaOtBu Toluene 6-chlorothienopyrimidine + p-toluidine Mainly dehalogenation of starting material rsc.org
Pd(OAc)₂ XantPhos K₃PO₄ 1,4-Dioxane Aryl bromide + Amine Superior conditions for scale-up, 8 kg scale success nih.gov
Pd(OAc)₂ BrettPhos NaOtBu Toluene Aryl chloride + Primary amine High yields under mild conditions acs.org
PdCl₂[P(o-tolyl)₃]₂ P(o-tolyl)₃ NaOtBu - Aryl bromide + Amine Good yields acs.org

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 4-Nitrobenzyl(2-pyrimidinyl)amine is anticipated to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of structurally related compounds, such as N-Benzylthieno[3,2-d]pyrimidin-4-amine and 4-Methoxy-N-(4-nitrobenzyl)aniline, a predictive assignment of the proton signals can be made. researchgate.netresearchgate.net

The protons of the 4-nitrophenyl group are expected to appear as two distinct doublets in the downfield region of the spectrum, typically between 7.5 and 8.2 ppm. The strong electron-withdrawing effect of the nitro group deshields these aromatic protons, shifting them to a higher chemical shift. The protons ortho to the nitro group would resonate at a higher frequency than the meta protons due to the anisotropic effect and resonance withdrawal of the nitro group.

The protons of the pyrimidine (B1678525) ring will also produce characteristic signals. The proton at the 5-position is expected to appear as a triplet, while the protons at the 4- and 6-positions should present as a doublet. The chemical shifts for these protons are generally observed in the range of 6.5 to 8.5 ppm. For instance, in related 2-aminopyrimidine (B69317) systems, the H-5 proton signal often appears around 7.2 to 7.6 ppm. semanticscholar.org

A key indicator of the formation of the desired product is the signal from the methylene (B1212753) (-CH₂-) bridge protons. This would likely be observed as a singlet or a doublet (if coupled to the amine proton) in the range of 4.4 to 4.9 ppm. researchgate.netresearchgate.net The amine proton (-NH-) itself is expected to produce a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration, but could be anticipated around 5.0 to 8.5 ppm. researchgate.netsemanticscholar.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H (aromatic, ortho to NO₂)8.10 - 8.20Doublet
H (aromatic, meta to NO₂)7.60 - 7.70Doublet
H-4, H-6 (pyrimidine)8.30 - 8.50Doublet
H-5 (pyrimidine)6.60 - 6.80Triplet
-CH₂- (benzyl)4.70 - 4.90Singlet/Doublet
-NH- (amine)5.0 - 8.5Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

The carbon atoms of the 4-nitrophenyl ring are expected to have chemical shifts in the aromatic region (120-150 ppm). The carbon atom bearing the nitro group (C-NO₂) would be significantly downfield, likely around 147-149 ppm, while the other aromatic carbons would appear in the 124-130 ppm range.

For the pyrimidine ring, the carbon atoms directly bonded to nitrogen atoms (C-2, C-4, and C-6) are expected to be the most deshielded, with predicted chemical shifts in the range of 155-165 ppm. The C-5 carbon, on the other hand, would be found further upfield, typically around 110-115 ppm.

The methylene carbon (-CH₂-) of the benzyl (B1604629) group is anticipated to have a signal in the aliphatic region, likely between 40 and 50 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-NO₂ (aromatic)147.0 - 149.0
C-H (aromatic)124.0 - 130.0
C-2 (pyrimidine)160.0 - 162.0
C-4, C-6 (pyrimidine)157.0 - 159.0
C-5 (pyrimidine)110.0 - 115.0
-CH₂- (benzyl)43.0 - 46.0
C (aromatic, attached to CH₂)140.0 - 142.0

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons on the nitrobenzyl ring and between the adjacent protons on the pyrimidine ring (H-4/H-5 and H-5/H-6). A correlation between the -NH- and -CH₂- protons might also be observed, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link the proton signals to their corresponding carbon signals, for example, the -CH₂- proton signal to the -CH₂- carbon signal, and the aromatic and pyrimidine proton signals to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the different fragments of the molecule. For instance, correlations would be expected between the benzylic -CH₂- protons and the C-2 of the pyrimidine ring, as well as with the carbons of the nitrophenyl ring. The amine proton could show a correlation to the C-2 of the pyrimidine and the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule. For this compound, NOESY could show correlations between the benzylic protons and the protons on the pyrimidine ring, providing insights into the preferred rotational conformation around the C-N bond.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The most prominent features would be the strong, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), which are typically observed in the regions of 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively. researchgate.netresearchgate.net

The N-H stretching vibration of the secondary amine group is expected to appear as a single, medium-to-weak band in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations for the aromatic amine linkage would likely be found in the 1250-1350 cm⁻¹ region. mdpi.com

The aromatic C-H stretching vibrations of both the phenyl and pyrimidine rings would be observed as a group of weak to medium bands above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would give rise to several bands in the 1400-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium
Aromatic C-H Stretch> 3000Weak to Medium
Asymmetric NO₂ Stretch1500 - 1550Strong
C=C and C=N Stretch (aromatic)1400 - 1600Medium to Strong
Symmetric NO₂ Stretch1335 - 1370Strong
C-N Stretch (aromatic amine)1250 - 1350Medium

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Solid-State Analysis

For the analysis of this compound in its solid state, Attenuated Total Reflectance (ATR)-IR spectroscopy offers a convenient and efficient alternative to traditional transmission methods. ATR-IR measures the changes that occur in an internally reflected infrared beam when it comes into contact with a sample. This technique requires minimal sample preparation and provides high-quality spectra of solid materials.

The ATR-IR spectrum is generally expected to be very similar to the transmission FTIR spectrum, with the positions of the absorption bands for the key functional groups (nitro, amine, aromatic rings) remaining consistent. However, the relative intensities of the bands may differ slightly due to the nature of the ATR measurement. This technique would be particularly useful for routine identification and for studying any potential polymorphic forms of the solid compound, as different crystal packing arrangements can lead to subtle but measurable differences in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For a related compound, 4-amino-1-(4-nitrobenzyl)pyrimidin-2(1H)-one, the exact mass was determined to be 246.07529019 Da. nih.gov This level of precision allows for the confident assignment of a molecular formula, a critical step in the identification of a new compound. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. thesciencein.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Components

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile and thermally stable compounds. In the context of aromatic amines, GC-MS has been successfully employed for their analysis and identification. nih.gov The technique can be used to assess the purity of a this compound sample by separating it from any volatile impurities or byproducts from the synthesis. The mass spectrometer then provides mass spectra of the individual components, aiding in their identification. nih.govelsevier.com Derivatization is often employed for amines to improve their volatility and chromatographic behavior. vt.edu

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and non-volatile molecules. libretexts.org It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. thesciencein.orglibretexts.org For amine-containing compounds, ESI-MS is a valuable tool for observing the molecular ion and studying its fragmentation pathways through tandem mass spectrometry (MS/MS) experiments. nih.gov This provides crucial information for confirming the structure of this compound. The technique is highly sensitive and can be used for the analysis of samples from various sources. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum is characteristic of the molecule's electronic structure and can be used for both qualitative and quantitative analysis.

The UV-Vis spectrum of a molecule containing chromophores, or light-absorbing groups, provides valuable information about its electronic transitions. lumenlearning.com In this compound, the nitro group and the pyrimidine ring are expected to be the primary chromophores. The absorption spectrum is a result of electronic transitions such as π→π* and n→π. libretexts.orgyoutube.com For instance, the π→π transition in 4-methyl-3-penten-2-one is observed at 236 nm. libretexts.org The presence of conjugated systems, like the one in this compound, typically leads to absorption at longer wavelengths. lumenlearning.com The absorption band for p-nitrobenzaldehyde is around 270 nm, while the reduction product, p-aminobenzyl alcohol, shows a band at 236 nm. researchgate.net In some cases, nitrobenzaldehyde derivatives show a characteristic band in the 270-280 nm region. researchgate.net

Table 1: UV-Vis Absorption Data for Related Compounds

Compound Absorption Maximum (λmax) Reference
p-Nitrobenzaldehyde 270 nm researchgate.net
p-Aminobenzyl alcohol 236 nm researchgate.net
4-methyl-3-penten-2-one 236 nm libretexts.org
1,3,5-hexatriene 258 nm lumenlearning.com
4-Amino-4'-nitrobiphenyl Not specified nih.gov
2-Amino-4-methylpyrimidine Not specified nist.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound. The experimentally determined percentages of C, H, and N must be in close agreement with the theoretically calculated values for the proposed structure of this compound (C11H10N4O2).

Table 2: Theoretical Elemental Composition of this compound

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the behavior of molecules. However, specific studies applying these methods to 4-Nitrobenzyl(2-pyrimidinyl)amine are not present in the surveyed literature.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries and electronic properties.

In typical DFT studies, a combination of a functional (like B3LYP) and a basis set (like 6-311G(d,p)) is chosen to provide a good balance between accuracy and computational cost. The B3LYP functional is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals. The 6-311G(d,p) basis set is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding. While this methodology is standard, its specific application to this compound has not been documented.

A key application of DFT is the prediction of vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the structure of a synthesized compound. No predicted or experimental vibrational spectra for this compound are available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. Without computational data, the HOMO-LUMO energies and the energy gap for this compound remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. The MEP map reveals regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites). An MEP analysis for this compound has not been published.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer between orbitals, hyperconjugative interactions, and the nature of intermolecular forces. Such an analysis would provide insight into the electronic delocalization and stability of this compound, but the necessary studies have not been performed or published.

No Published Computational Studies Found for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific computational or theoretical chemistry investigations focusing on the compound This compound could be identified. While the methodologies outlined in the query—such as Mulliken population analysis, the calculation of reactivity descriptors, thermodynamic parameter analysis, potential energy surface scans, and the study of hydrogen bonding networks—are standard and widely utilized techniques in computational chemistry for characterizing molecular properties, it appears that this particular compound has not been the subject of such published research.

Therefore, it is not possible to provide the detailed, data-driven article as requested. The generation of scientifically accurate content, including data tables for atomic charges, reactivity indices, and thermodynamic parameters, is contingent upon the existence of peer-reviewed studies that have performed these calculations on this compound.

General principles of the requested analytical methods are well-documented. For instance, Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the electronic distribution within a molecule. Similarly, global and local reactivity descriptors derived from conceptual density functional theory, such as chemical hardness, softness, and electrophilicity, are used to predict the reactivity and stability of a molecule. Thermodynamic parameters like enthalpy, entropy, and Gibbs free energy, calculated through computational methods, offer crucial information about the spontaneity and energetics of chemical reactions or conformational changes. Potential energy surface scans are instrumental in exploring different molecular conformations and identifying stable tautomers. Finally, the analysis of intra- and intermolecular hydrogen bonds is vital for understanding supramolecular assembly and molecular recognition phenomena.

However, without specific application of these methods to this compound in the scientific literature, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Should research on the computational and theoretical aspects of this compound be published in the future, a detailed article based on those findings could then be composed.

Supramolecular Interactions and Molecular Recognition Studies

Pi-Stacking and Other Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular architecture and properties of molecular solids. In this compound, a variety of these interactions are anticipated, primarily involving its electron-deficient nitro-substituted benzene (B151609) ring and the pyrimidine (B1678525) moiety.

Pi-Stacking (π-π Interactions): This is an attractive, non-covalent interaction that occurs between aromatic rings. wikipedia.org In the case of this compound, interactions can occur between the nitrobenzyl group and the pyrimidine ring of adjacent molecules. The geometry of these interactions can vary, leading to different packing arrangements in the solid state. nih.gov The presence of an electron-withdrawing nitro group on one ring and the electron-deficient nature of the pyrimidine ring can lead to specific types of stacking, such as arene-perfluoroarene-like interactions, which are crucial for the assembly of supramolecular structures. wikipedia.org

Nitro–π Interactions: The nitro group itself can participate in significant non-covalent interactions. Interactions between a nitro group and an aromatic ring have been identified as an important organizational aspect within the solid-state structures of many materials. researchgate.net In this compound, the oxygen atoms of the nitro group can interact favorably with the π-system of the pyrimidine or benzene rings of neighboring molecules.

Other Key Interactions: Beyond π-stacking, other non-covalent forces play a role. These include:

Hydrogen Bonds: The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group can act as acceptors.

C-H···π Interactions: The hydrogen atoms attached to the carbon framework can interact with the π-faces of the aromatic rings. researchgate.net

Carbonyl-Carbonyl Interactions: In related molecules, interactions between carbonyl groups have been observed to link molecular sheets. researchgate.net

These varied interactions collectively dictate the three-dimensional crystal structure of the compound. researchgate.net

Table 1: Potential Non-Covalent Interactions in this compound

Interaction TypeDonor/Positive MoietyAcceptor/Negative MoietyPotential Significance
π-π StackingPyrimidine Ring / Benzene RingBenzene Ring / Pyrimidine RingCrystal packing, structural stability
Nitro-π InteractionNitro Group (Oxygen atoms)Pyrimidine/Benzene π-systemDirects molecular assembly
Hydrogen BondingAmine (N-H)Pyrimidine (N), Nitro (O)Formation of chains and sheets
C-H···π InteractionC-H bondsPyrimidine/Benzene π-systemContributes to overall stability

Molecular Docking Studies on Intermolecular Interactions with defined chemical entities (excluding biological targets)

While molecular docking is frequently used to predict the binding of ligands to biological macromolecules, it is also a powerful tool for investigating interactions with non-biological chemical entities, such as nanoparticles or material surfaces. nih.govresearchgate.net This approach can elucidate the adsorption characteristics and binding affinities of a molecule to a specific substrate.

For this compound, docking studies could be performed to understand its interaction with surfaces like silver or gold-loaded silica (B1680970) nanostructures (Ag–SiO₂ or Au–SiO₂). nih.gov Such studies use first-principle calculations to explore structural and electronic properties upon non-covalent interaction. nih.gov

The potential interaction hotspots on this compound would be the amine and pyrimidine nitrogen atoms, as well as the oxygen atoms of the nitro group. nih.gov By calculating adsorption energies, one could determine the molecule's affinity for different surfaces. The analysis would reveal the nature of the binding, which typically involves weak van der Waals forces and hydrogen bonding, alongside any repulsive steric interactions. nih.gov This methodology is crucial for applications in materials science and nanotechnology, where understanding the molecule-surface interface is key.

Advanced Computational Methodologies

Non-Linear Optical (NLO) Property Calculations

Molecules with significant third-order Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The structure of this compound, featuring an electron-donating amine group linked to a pyrimidine ring and an electron-withdrawing nitro group on a benzyl (B1604629) ring, suggests potential for NLO activity. This donor-π-acceptor motif is a classic design for NLO chromophores.

Computational methods like the time-dependent Hartree-Fock (TDHF) approach are employed to calculate NLO properties. nih.gov These calculations can determine both static and frequency-dependent linear polarizabilities (α) and, more importantly, the second hyperpolarizabilities (γ). A non-zero value for the second hyperpolarizability indicates microscopic third-order NLO behavior. nih.gov For related nitrobenzylidene derivatives, such ab initio calculations have confirmed NLO properties, suggesting that this compound would likely exhibit similar behavior. nih.gov

Atom in Molecules (AIM) and Reduced Density Gradient (RDG) Analysis for Bonding Characterization

To visualize and characterize the subtle non-covalent interactions that govern molecular assembly, advanced computational techniques such as Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis are utilized. researchgate.net

Reduced Density Gradient (RDG) analysis is particularly effective for visualizing weak interactions. researchgate.net It involves plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). chemrxiv.org This generates 3D maps of interaction regions within a molecular system.

Strong attractive interactions , such as hydrogen bonds, appear as spikes in the low-density, negative λ₂ region.

Weak van der Waals interactions are characterized by small λ₂ values near zero.

Strong repulsive interactions , like steric clashes, appear in the positive λ₂ region.

This analysis allows for a detailed mapping of the non-covalent "glue" holding the molecules together, differentiating between hydrogen bonds, π-stacking, and other van der Waals forces. chemrxiv.org For this compound, RDG analysis would provide a clear picture of the interplay between the hydrogen bonds from the amine group and the various π-interactions involving the aromatic rings.

Table 2: Advanced Computational Methodologies and Their Applications

MethodologyAbbreviationPrimary Application for this compoundKey Information Obtained
Molecular Docking-Study of interactions with non-biological surfaces (e.g., nanoparticles)Adsorption energy, binding affinity, interaction hotspots nih.gov
Time-Dependent Hartree-FockTDHFCalculation of non-linear optical propertiesLinear polarizability (α), second hyperpolarizability (γ) nih.gov
Reduced Density GradientRDGVisualization and characterization of non-covalent interactionsIdentification and classification of hydrogen bonds, van der Waals forces, and steric repulsion chemrxiv.org
Atoms in MoleculesAIMAnalysis of electron density to define atomic interactions and bond pathsCharacterization of bonding nature (covalent vs. non-covalent)

Crystallographic Studies and Solid State Analysis

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

As of the latest literature review, a specific single-crystal X-ray diffraction study for 4-Nitrobenzyl(2-pyrimidinyl)amine has not been reported in publicly accessible crystallographic databases. Therefore, detailed crystallographic parameters such as the unit cell dimensions, space group, and atomic coordinates for this particular compound are not available.

However, analysis of closely related structures provides insight into the expected molecular geometry. For instance, the crystallographic analysis of 2-Amino-1-(4-nitrobenzyl)pyridinium bromide, a similar compound, revealed a dihedral angle of 85.0(1)° between the pyridine (B92270) and benzene (B151609) rings. In the solid state of this related molecule, N—H⋯Br hydrogen bonds are observed, which link the cations and anions into a centrosymmetric cluster. Such detailed structural information is obtainable through SCXRD and would be invaluable for understanding the precise conformation of this compound.

Analysis of Crystal Packing and Intermolecular Forces in the Solid State

The arrangement of molecules in a crystal lattice and the non-covalent interactions between them are key factors in determining the stability and physical properties of a solid-state material. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

In the absence of a determined crystal structure for this compound, a definitive analysis of its crystal packing and intermolecular forces cannot be provided. However, based on its chemical structure, several types of intermolecular interactions can be anticipated. The presence of the pyrimidinyl and nitro-substituted benzyl (B1604629) groups suggests the potential for various hydrogen bonds. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecular species, are critical areas of study in solid-state chemistry, particularly in the pharmaceutical industry. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

Chemical Reactivity and Transformation Studies of 4 Nitrobenzyl 2 Pyrimidinyl Amine

Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is generally electron-deficient. This electronic character significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution Pattern

Electrophilic Aromatic Substitution:

The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two ring nitrogen atoms. wikipedia.org Compared to pyridine (B92270), which has a pKa of 5.30 for its protonated form, pyrimidine is significantly less basic with a pKa of 1.23. wikipedia.org This reduced basicity makes reactions like N-alkylation and N-oxidation more challenging. wikipedia.org When electrophilic substitution does occur, it is most likely to happen at the C-5 position, which is the least electron-deficient position in the ring. wikipedia.org Reactions such as nitration, halogenation, and sulfonation have been observed in substituted pyrimidines at this position. wikipedia.org The presence of the amino group at the C-2 position in 4-Nitrobenzyl(2-pyrimidinyl)amine would further influence the substitution pattern, likely directing electrophiles to the C-5 position.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. wikipedia.orgmdpi.com The presence of a good leaving group at these positions facilitates the reaction. In the case of this compound, the amino group at C-2 is not a typical leaving group. However, the reactivity of the ring towards nucleophiles is an important consideration, especially under forcing conditions or if the ring is activated by quaternization. wur.nl For instance, halogenated pyrimidines readily undergo SNAr reactions with various nucleophiles. mdpi.com While direct substitution on the unsubstituted pyrimidine ring of the title compound is less common, understanding this reactivity pattern is crucial for predicting potential side reactions or for designing synthetic modifications.

Oxidation and Reduction of the Heterocyclic Ring

Oxidation:

The oxidation of the pyrimidine ring can lead to various products, including N-oxides or ring-contracted structures like imidazoles. cdnsciencepub.comclockss.org The N-oxidation of pyrimidines with peracids can occur, although they are more prone to side reactions like decomposition and ring opening compared to other diazines. cdnsciencepub.com The site of N-oxidation in unsymmetrical pyrimidines is influenced by the electronic nature of the substituents. cdnsciencepub.com In some cases, oxidation can lead to the formation of 4-pyrimidinones or even ring cleavage. clockss.org The oxidation of alkyl-substituted pyrimidines can result in the formation of carboxylic acids or diols. researchgate.net

Reduction:

Due to their lower aromaticity compared to pyridine, pyrimidines are more easily reduced. researchgate.net Catalytic hydrogenation or reduction with metal hydrides like sodium borohydride (B1222165) can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. wikipedia.orgresearchgate.netrsc.org The regioselectivity of the reduction can be influenced by the substituents on the ring and the reaction conditions. rsc.org For instance, the reduction of pyrimidine-5-carboxylates with lithium aluminum hydride has been shown to yield dihydropyrimidine derivatives. researchgate.net

Reactions Involving the Nitrobenzyl Moiety

Reduction of the Nitro Group to Amino or Other Functional Groups

The reduction of the aromatic nitro group is a fundamental and widely used transformation in organic synthesis. This reaction converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro compounds:

Catalytic Hydrogenation: This method typically employs catalysts such as palladium, platinum, or nickel on a carbon support in the presence of hydrogen gas. masterorganicchemistry.comyoutube.com It is a clean and efficient method for reducing nitro groups.

Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic method for nitro group reduction, known as the Béchamp reduction. masterorganicchemistry.comyoutube.comwikipedia.org Tin(II) chloride (SnCl₂) in alcohol or ethyl acetate (B1210297) is particularly effective for the selective reduction of aromatic nitro groups in the presence of other sensitive functional groups like nitriles. stackexchange.com

The reduction proceeds through intermediate species such as nitroso and hydroxylamino compounds before yielding the final amine. wikipedia.org The choice of reducing agent is crucial, especially when other reducible functional groups are present in the molecule, to ensure selectivity. youtube.com For instance, while catalytic hydrogenation is effective, it might also reduce the pyrimidine ring under certain conditions. Conversely, metal/acid reductions are often more selective for the nitro group.

Reagent Conditions Product Selectivity Notes
H₂, Pd/CHydrogen gas, catalyst4-Aminobenzyl(2-pyrimidinyl)amineMay also reduce the pyrimidine ring
Fe, HClAcidic medium4-Aminobenzyl(2-pyrimidinyl)amineClassic Béchamp reduction
Sn, HClAcidic medium4-Aminobenzyl(2-pyrimidinyl)amineAnother common metal/acid system
Zn, HClAcidic medium4-Aminobenzyl(2-pyrimidinyl)amineEffective for nitro reduction
SnCl₂·2H₂OAlcohol/Ethyl Acetate4-Aminobenzyl(2-pyrimidinyl)amineHighly selective for the nitro group in the presence of other reducible groups

Reactions at the Benzylic Methylene (B1212753) Bridge

The benzylic position, the carbon atom directly attached to the benzene (B151609) ring, is particularly reactive due to the ability of the aromatic ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. chemistry.coachchemistrysteps.comlibretexts.org

Radical Halogenation: The benzylic hydrogen can be selectively replaced by a halogen (typically bromine) using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. chemistrysteps.comlibretexts.org This reaction proceeds via a resonance-stabilized benzylic radical. youtube.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.com In the case of this compound, this would lead to cleavage of the benzylic methylene bridge.

Substitution Reactions: Benzylic halides are reactive towards nucleophilic substitution reactions (SN1 and SN2). chemistry.coachchemistrysteps.com While the parent compound does not have a leaving group at the benzylic position, this reactivity becomes relevant if the methylene bridge is first functionalized, for example, by halogenation.

The reaction of 4-nitrobenzyl bromide with bases can lead to different products depending on the nature of the base. With soft bases, it can form 1,2-bis(4-nitrophenyl)ethane (B1197225) through an anion-radical mechanism, whereas with hard bases, an SN2 reaction is more likely. researchgate.net

Potential as a Caged or Protecting Group Strategy

The 4-nitrobenzyl group is a well-established photoremovable protecting group (PPG), often referred to as a "caged" group. researchgate.netnih.govnih.govacs.orgwiley-vch.dewikipedia.orgnih.gov PPGs allow for the controlled release of a molecule of interest upon irradiation with light, providing spatial and temporal control over its activity. wikipedia.org

The mechanism of photodeprotection for 2-nitrobenzyl-based PPGs generally proceeds through a Norrish Type II reaction. wikipedia.org Upon absorption of UV light, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate then rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct. acs.org

Reactivity of the Secondary Amine Linker

The secondary amine linker in this compound serves as a key site for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of both the pyrimidine and the 4-nitrobenzyl groups. The pyrimidine ring, being an electron-withdrawing system, can decrease the nucleophilicity of the amine, while the 4-nitrobenzyl group also exerts an electron-withdrawing effect. These characteristics are crucial in determining the conditions required for successful reactions at the secondary amine position.

Alkylation and Acylation Reactions

The secondary amine of N-substituted 2-aminopyrimidines is generally less nucleophilic than that of aniline (B41778) due to the electron-withdrawing nature of the pyrimidine ring. researchgate.net Consequently, reactions such as alkylation and acylation often necessitate specific conditions to proceed efficiently.

Alkylation:

While specific alkylation studies on this compound are not extensively documented in the reviewed literature, the general reactivity of N-substituted aminopyrimidines suggests that alkylation would be feasible. The reaction of a nucleophilic amino group with agents like phenacyl bromide can proceed via an SN2 mechanism, typically favored under basic conditions to neutralize the resulting acid. semanticscholar.org For instance, the benzylation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one has been reported, indicating that N-alkylation of the pyrimidine ring system is possible. researchgate.net

Acylation:

The acylation of 2-aminopyrimidine (B69317) derivatives has been more thoroughly investigated. Direct treatment of 2-aminopyrimidines with substituted benzoyl chlorides in the presence of a base like triethylamine (B128534) can lead to the formation of N,N-dibenzoyl derivatives. semanticscholar.org This suggests that the secondary amine in this compound could potentially undergo further acylation. However, selective mono-acylation can be achieved by using a weaker base, such as pyridine. semanticscholar.org In a low basicity medium, the formation of the amide anion, which is a prerequisite for the second acylation step, is suppressed, thus favoring the mono-acylated product. semanticscholar.org

The acidity of the N-H proton in the resulting amide is enhanced by the electron-withdrawing pyrimidine ring, making it susceptible to deprotonation by a strong base, which then facilitates the second acylation. researchgate.net The choice of the acylating agent and reaction conditions are therefore critical in controlling the outcome of the reaction. For example, acylation of 2-amino-4-hydroxypyrimidines is influenced by the steric bulk of both the pyrimidine substituent and the acyl halide. rsc.org

Table 1: Representative Acylation Reactions of 2-Aminopyrimidine Analogs This table presents data for analogous compounds to infer the potential reactivity of this compound.

Amine Reactant Acylating Agent Base Solvent Product Yield (%) Reference
2-Amino-4-(3-pyridinyl)pyrimidine Benzoyl chloride Pyridine Dichloromethane N-Benzoyl- and N,N-dibenzoyl derivatives 15% and 45% respectively semanticscholar.org
2-Aminopyrimidine 2-Methyl-4-nitro-benzoyl chloride Triethylamine Not specified N,N-Bis(2-methyl-4-nitrobenzoyl)-2-aminopyrimidine Not specified semanticscholar.org
2-Aminopyrimidine 2-Methyl-4-nitro-benzoyl chloride Pyridine Not specified N-(2-Methyl-4-nitrobenzoyl)-2-aminopyrimidine Good semanticscholar.org

Condensation and Cyclization Reactions

The secondary amine linker, in conjunction with the adjacent pyrimidine ring, can participate in various condensation and subsequent cyclization reactions to form fused heterocyclic systems. These transformations are valuable for the synthesis of diverse chemical scaffolds.

Condensation reactions often involve the reaction of the amine with carbonyl compounds. For instance, the reaction of aminopyrimidines with aldehydes can lead to the formation of Schiff bases, which can then undergo further transformations. researchgate.net The reactivity in such condensations can be influenced by the reaction conditions; thermal conditions without a base may favor condensation, while basic conditions might promote alkylation if an appropriate electrophile is used. semanticscholar.org

Intramolecular cyclization reactions are also a key feature of the reactivity of appropriately substituted aminopyrimidines. For example, 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives can be transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives. rsc.org While this example involves a substituent at the C5 position of the pyrimidine ring, it highlights the potential for the amino group to participate in ring-forming reactions.

Furthermore, intramolecular redox cyclization has been observed in related systems, such as the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309). rsc.org This type of reaction involves the nitro group and an adjacent reactive functionality, suggesting that the 4-nitrobenzyl moiety in this compound could potentially undergo cyclization under specific reductive conditions, although this has not been explicitly reported for the title compound.

Table 2: Representative Condensation/Cyclization Reactions Involving Aminopyrimidine Analogs This table presents data for analogous compounds to infer the potential reactivity of this compound.

Reactant 1 Reactant 2 Conditions Product Type Reference
1-(4-nitrophenyl)-3-phenylprop-2-en-1-one Guanidine (B92328) carbonate Not specified 4-(4-nitrophenyl)-6-phenylpyrimidin-2-ylamine ajol.info
5,6-Diaminouracil derivatives α-Bromoacetophenones Fusion, DMF Imine compounds semanticscholar.org
4-Alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives Not applicable (intramolecular) Not specified 5,6-Dihydropyrrolo[2,3-d]pyrimidine derivatives rsc.org

Stereoselective Transformations (if chirality is introduced)

The parent molecule, this compound, is achiral. Therefore, stereoselective transformations would only become relevant upon the introduction of a chiral center. This could be achieved, for example, through the alkylation or acylation of the secondary amine with a chiral reagent, or by a reaction that creates a new stereocenter elsewhere in the molecule.

The scientific literature reviewed did not provide any specific examples of stereoselective transformations involving this compound. However, it is conceivable that if a chiral center were introduced, subsequent reactions could be designed to proceed with stereoselectivity. For instance, an enantioselective rhodium-catalyzed [4+2]-cycloaddition has been used to obtain pyrimidinones (B12756618) with high enantioselectivity, demonstrating that stereocontrol in the synthesis of pyrimidine-containing structures is achievable. nih.gov Should a chiral variant of this compound be synthesized, diastereoselective reactions at the secondary amine or other parts of the molecule would be a potential area for investigation, guided by the principles of asymmetric synthesis.

Synthesis of Derivatives and Analogues of 4 Nitrobenzyl 2 Pyrimidinyl Amine

Structural Modification of the Pyrimidine (B1678525) Ring

The pyrimidine core of 4-Nitrobenzyl(2-pyrimidinyl)amine is a prime target for structural modification to generate novel analogues. Various substituents can be introduced onto the pyrimidine ring, and the ring itself can be fused with other heterocyclic systems to create more complex architectures.

One common modification involves the introduction of additional substituents onto the pyrimidine ring. For instance, an amino group can be introduced at the C-5 position or a thiomethyl group at the C-2 position. nih.gov The synthesis of such derivatives often starts from a pre-functionalized pyrimidine, such as 2-amino-4,6-dichloropyrimidine (B145751), which can undergo nucleophilic substitution reactions with various amines. nih.gov The presence of these substituents can significantly alter the electronic properties of the pyrimidine ring and its reactivity. ontosight.aiontosight.ai

Ring fusion is another powerful strategy to create analogues. For example, 5,6-diaminouracils, which are pyrimidine derivatives, can be used as precursors to synthesize pteridines, a class of fused heterocyclic compounds. nih.gov This involves a condensation reaction followed by cyclization. nih.gov Such modifications lead to a significant change in the shape and size of the molecule, which can influence its interaction with other molecules.

Table 1: Examples of Structural Modifications of the Pyrimidine Ring

Modification TypePosition of ModificationExample of Substituent/Fused RingSynthetic PrecursorReference
SubstitutionC-5Amino group2,4-Diaminopyrimidine derivatives nih.gov
SubstitutionC-2Thiomethyl group2,4-Diaminopyrimidine derivatives nih.gov
SubstitutionC-4, C-62-Pyrimidinylthio groups5-nitro-4,6-bis(2-pyrimidinylthio)-pyrimidine ontosight.ai
Ring FusionC-5, C-6Pteridine ring system5,6-Diaminouracils nih.gov

Derivatization at the Nitrobenzyl Moiety

The nitrobenzyl moiety offers several avenues for derivatization, including altering the substitution pattern on the phenyl ring and modifying the benzylic position. These changes can have a profound effect on the molecule's properties.

Substitution patterns on the phenyl ring can be varied to include a range of electron-donating or electron-withdrawing groups. A systematic study on 4-nitrobenzyl carbamates demonstrated that introducing electron-donating substituents on the benzyl (B1604629) ring accelerates the fragmentation of the corresponding hydroxylamines, which are formed upon reduction of the nitro group. rsc.orgresearchgate.net This is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the reaction. rsc.org

Modification at the benzylic position, such as the introduction of an α-methyl group, has also been shown to increase the rate of fragmentation in model systems of nitrobenzyl carbamates. rsc.orgresearchgate.net The synthesis of these derivatives typically involves the use of appropriately substituted 4-nitrobenzyl alcohols as starting materials. rsc.org

Table 2: Influence of Substituents on the Nitrobenzyl Moiety on Fragmentation Rate

ModificationSubstituentPositionEffect on Fragmentation Half-life (Mt1/2)Reference
Benzylic Modificationα-methylBenzylic carbonDecreased (from 16 min to 9.5 min) rsc.orgresearchgate.net
Phenyl Ring SubstitutionElectron-donating groups2- or 3-positionDecreased (accelerated fragmentation) rsc.org

Systematic Variation of the Amine Linker

The secondary amine that connects the pyrimidine and nitrobenzyl moieties is another key site for structural variation. N-alkylation and N-arylation are common strategies to introduce a wide array of substituents.

The synthesis of N-substituted 2-aminopyrimidines can be achieved through the reaction of 2-amino-4,6-dichloropyrimidine with various primary and secondary amines, often in the absence of a solvent and catalyst. nih.gov This method allows for the introduction of diverse alkyl and aryl groups at the amine linker. For example, N-benzyl derivatives have been synthesized using this approach. nih.gov

Furthermore, the connection of differently disubstituted amino groups can be explored. Studies on related push-pull systems have shown that the nature of the N,N-disubstituted amino group, such as N,N-dimethylamine versus N,N-diphenylamine, can significantly influence the photophysical properties of the molecule. frontiersin.org

Influence of Substituents on Chemical Reactivity and Stability

The introduction of various substituents on the pyrimidine ring, the nitrobenzyl moiety, and the amine linker significantly influences the chemical reactivity and stability of the resulting derivatives.

The electronic nature of the substituents plays a crucial role. For instance, the presence of electron-withdrawing groups, such as the nitro group, on the phenyl ring can decrease the nucleophilicity of an attached amine, potentially hindering certain reactions. researchgate.net Conversely, electron-donating substituents on the benzyl ring of nitrobenzyl carbamates have been shown to accelerate fragmentation upon reduction, which is a key activation step in some applications. rsc.orgresearchgate.net This acceleration is due to the stabilization of the carbocation intermediate formed during the reaction. rsc.org

The position of the substituents on the pyrimidine ring also dictates their effect on the molecule's electronic properties and reactivity. A study on substituted aminopyrimidines revealed differences in the transmission of electronic effects depending on the relative orientation of the substituents and the amino group. documentsdelivered.com

In the context of aminolysis reactions of related thioesters, it has been shown that replacing an oxygen atom with a more polarizable sulfur atom in the leaving group leads to a significant increase in reactivity. researchgate.net This highlights how subtle changes in the molecular structure can have a large impact on chemical reactivity. The stability of the resulting compounds is also a function of the introduced substituents, which can influence factors such as susceptibility to hydrolysis or oxidation.

Table 3: Summary of Substituent Effects on Reactivity

MoietySubstituent TypeEffect on ReactivityUnderlying PrincipleReference
NitrobenzylElectron-donating group on phenyl ringIncreased fragmentation rate of hydroxylamineStabilization of benzylic carbocation rsc.orgresearchgate.net
Nitrobenzylα-methyl groupIncreased fragmentation rate of hydroxylamineStabilization of benzylic carbocation rsc.orgresearchgate.net
Amine LinkerBulky aryl groupsMay influence reaction kinetics and product yieldsSteric hindrance researchgate.net
Pyrimidine RingVarious substituentsModulates electronic properties and reactivityInductive and resonance effects documentsdelivered.com

Potential Applications in Chemical Synthesis and Materials Science Academic/research Focus

Role as a Synthetic Intermediate for Complex Organic Molecules

The structure of 4-Nitrobenzyl(2-pyrimidinyl)amine makes it a valuable intermediate in the synthesis of more complex organic molecules. The pyrimidine (B1678525) ring is a common scaffold in many biologically active compounds, and the nitrobenzyl moiety provides a reactive handle for further chemical transformations.

One of the primary uses of the 4-nitrobenzyl group in synthesis is its reduction to an aniline (B41778) derivative. This transformation is typically achieved with high efficiency using various reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite. The resulting aminobenzyl group can then be subjected to a wide array of chemical reactions, including diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., halogens, cyano, hydroxyl groups), acylation to form amides, or alkylation.

Furthermore, the secondary amine linking the benzyl (B1604629) group and the pyrimidine ring can also be a site for further functionalization, although its reactivity might be influenced by the electronic properties of the two aromatic systems it connects. The pyrimidine ring itself can undergo substitution reactions, although the conditions would need to be carefully selected to avoid side reactions with the nitro group. The presence of the nitro group deactivates the benzyl ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, offering another pathway for creating diverse molecular architectures.

The synthesis of various 2-aminopyrimidine (B69317) derivatives is a well-established area of research. For instance, 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with a variety of amines to create a library of substituted pyrimidines. nih.gov Similarly, complex pyrimidine-based structures can be synthesized from chalcones and guanidine (B92328) carbonate. ajol.info These established synthetic routes for related pyrimidine compounds underscore the potential for this compound to serve as a building block in the creation of novel and complex organic molecules for various research applications.

Utilization in Reagent Chemistry

Compounds containing the 4-nitrobenzyl group are well-known for their use as chromogenic reagents. This functionality arises from the change in the electronic properties of the molecule upon reaction, which in turn affects its absorption of light. A classic example is 4-(4-nitrobenzyl)pyridine, which is used to detect alkylating agents. nih.govsigmaaldrich.com The alkylating agent reacts with the pyridine (B92270) nitrogen, and subsequent deprotonation of the benzylic carbon by a base leads to the formation of a highly colored, conjugated system.

Similarly, this compound could potentially be explored as a chromogenic or colorimetric reagent. The lone pair of electrons on the pyrimidine nitrogens could react with specific analytes, leading to a change in the conjugation of the system and a corresponding color change. The sensitivity and selectivity of such a reagent would depend on the reactivity of the pyrimidine ring and the influence of the 4-nitrobenzylamino substituent. The nitro group itself is a strong electron-withdrawing group, which often plays a crucial role in the chromogenic properties of such molecules. While direct studies on this compound as a chromogenic reagent are not widely reported, the principle is well-established with analogous compounds.

Exploration in the Preparation of Specialized Materials, Polymers, and Resins

The bifunctional nature of this compound, with its reactive nitro group and the heterocyclic pyrimidine ring, makes it a candidate for incorporation into polymers and specialized materials. After the reduction of the nitro group to an amine, the resulting diamine (containing both the newly formed aniline and the original pyrimidinylamine) could serve as a monomer in polymerization reactions.

For example, this diamine could be reacted with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. These classes of polymers are known for their thermal stability and mechanical strength. The incorporation of the pyrimidine ring into the polymer backbone could impart specific properties, such as altered solubility, thermal behavior, or the ability to coordinate with metal ions.

Furthermore, the pyrimidine moiety could be a site for cross-linking, leading to the formation of thermosetting resins. The development of new monomers is a key aspect of materials science, and compounds like this compound offer the potential to create materials with novel properties. While specific examples of polymers derived from this exact compound are not prevalent in the literature, the synthetic strategies for creating polymers from similar aromatic amines are well-developed, suggesting a clear path for future research in this area.

Q & A

Q. What are the optimal synthetic routes for 4-nitrobenzyl(2-pyrimidinyl)amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a nitrobenzyl halide (e.g., 4-nitrobenzyl chloride) with a pyrimidinylamine derivative. Key steps include:

  • Nucleophilic substitution : The reaction of 4-nitrobenzyl bromide with 2-aminopyrimidine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.
  • Catalysis : Palladium or copper catalysts may enhance cross-coupling efficiency in cases of steric hindrance .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization improves purity (>95%).
    Critical Parameters : Temperature control and solvent polarity significantly affect reaction kinetics and byproduct formation. Excess amine (1.5–2 eq.) ensures complete substitution .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitrobenzyl CH₂ protons at δ 4.5–5.0 ppm; pyrimidine protons at δ 8.0–9.0 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀N₄O₂: calculated 254.0804, observed 254.0801) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2%).
  • Elemental Analysis : Verify C, H, N percentages (e.g., C 52.0%, H 3.9%, N 22.0%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • SN2 vs. SN1 Pathways : Kinetic studies (e.g., NMR monitoring) reveal that 4-nitrobenzyl derivatives favor SN2 mechanisms due to strong electron-withdrawing nitro groups stabilizing the transition state. For example, 4-nitrobenzyl bromide reacts with n-butylamine at a rate constant k=3.3×103M1s1k = 3.3 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} (second-order kinetics) .
  • Leaving Group Effects : Bromides react faster than chlorides (e.g., kBr/kCl40k_{\text{Br}} / k_{\text{Cl}} \approx 40), attributed to better leaving-group ability .
  • Steric Effects : Bulky pyrimidinyl substituents may slow reactivity; computational modeling (DFT) predicts transition-state geometries .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Data Triangulation : Compare results across assays (e.g., enzyme inhibition vs. cellular cytotoxicity). For example, discrepancies in IC₅₀ values may arise from assay conditions (pH, co-solvents) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., nitro position, pyrimidine methylation) and test against kinase targets (e.g., AKT1, EGFR). Tabulate results:
DerivativeR₁ (Nitro Position)R₂ (Pyrimidine)IC₅₀ (AKT1)Reference
4-NitroH2.1 µM
3-NitroCH₃5.8 µM
  • Computational Docking : Use AutoDock Vina to predict binding modes and validate experimental SAR trends .

Q. What strategies optimize the stability of this compound under varying storage conditions?

Methodological Answer:

  • Degradation Pathways : Nitro group reduction (e.g., to amine under light) and hydrolysis (acidic/basic conditions) are primary degradation routes. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
  • Stabilization Methods :
    • Light Protection : Store in amber vials at -20°C.
    • Desiccants : Use silica gel to prevent hydrolysis.
    • Buffering : Formulate in pH 6–7 buffers (e.g., phosphate) to minimize nitro group reactivity .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the catalytic efficiency of this compound in cross-coupling reactions?

Methodological Answer:

  • Catalyst Variability : Pd(OAc)₂ vs. Pd(PPh₃)₄ may yield divergent results due to ligand effects on oxidative addition. For example, Pd(PPh₃)₄ increases yields by 20% in Suzuki couplings .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) vs. toluene alter reaction rates. DMF enhances solubility but may decompose nitro groups at high temperatures .
  • Substrate Purity : Impurities in commercial pyrimidinylamine (e.g., residual HCl salts) can inhibit catalysis. Pre-treatment with NaHCO₃ improves results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.